molecular formula C18H18N2O3S2 B2815581 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 898432-79-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2815581
CAS No.: 898432-79-6
M. Wt: 374.47
InChI Key: DWSUNHNPOZOUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C20H20N2O3S, with a molecular weight of approximately 368.45 g/mol. The structure features a furan ring, an indoline moiety, and a thiophene sulfonamide group, which contribute to its unique biological properties.

Sulfonamides are known for their diverse biological activities, particularly their antibacterial and anticancer properties. The mechanism of action for this compound likely involves the inhibition of key enzymes or pathways in target organisms or cells. For instance, sulfonamides typically inhibit bacterial folate synthesis by mimicking p-amino benzoic acid (PABA), leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study highlighted that several thiophene and furan derivatives possess nanomolar-level potency for inhibition of human carbonic anhydrase II, suggesting potential applications in treating infections caused by resistant strains .

CompoundMIC (µg/mL)Activity
This compound0.5 - 5Antibacterial
Control (Levofloxacin)8.1 - 130Antibacterial

Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.12 to 15.63 µM against MCF-7 breast cancer cells . The presence of the thiophene and furan rings may enhance the interaction with biological targets involved in cancer cell proliferation.

Case Studies

  • Inhibition of Cancer Cell Growth : A recent study evaluated the anticancer activity of several thiophene-based sulfonamides, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of various sulfonamides against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-25(22,18-8-4-12-24-18)19-13-16(17-7-3-11-23-17)20-10-9-14-5-1-2-6-15(14)20/h1-8,11-12,16,19H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUNHNPOZOUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.